1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde
CAS No.:
Cat. No.: VC18100681
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O |
|---|---|
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 1,5,5-trimethyl-6,7-dihydro-4H-indazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C11H16N2O/c1-11(2)5-4-10-8(6-11)9(7-14)12-13(10)3/h7H,4-6H2,1-3H3 |
| Standard InChI Key | OOBOXLXBDJGZKO-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC2=C(C1)C(=NN2C)C=O)C |
Introduction
Structural Features and Molecular Characteristics
Core Architecture
The compound’s structure consists of a tetrahydroindazole framework (a bicyclic system with a five-membered pyrazole ring fused to a six-membered partially saturated benzene ring). Key substituents include:
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Three methyl groups: Two at the 5-position and one at the 1-position of the indazole core.
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A carbaldehyde group (-CHO): Located at the 3-position, contributing to electrophilic reactivity .
The saturated cyclohexane-like ring reduces aromaticity compared to fully unsaturated indazoles, potentially enhancing solubility and metabolic stability .
Computational Insights
Theoretical studies on related tetrahydroindazoles, such as 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, reveal that steric effects from methyl groups influence tautomeric stability . For 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde, density functional theory (DFT) calculations predict that the 1H-tautomer is thermodynamically favored, with methyl groups stabilizing the chair conformation of the saturated ring .
Table 1: Key Structural Descriptors
Synthesis and Preparation Methods
Hypothetical Pathway
A plausible route involves:
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Formation of the Tetrahydroindazole Core: Cyclohexanone derivatives condensed with hydrazines to generate 4,5,6,7-tetrahydro-1H-indazole intermediates .
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Methylation: Selective alkylation using methylating agents (e.g., methyl iodide) at the 1- and 5-positions.
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Oxidation: Conversion of a hydroxymethyl group (-CH2OH) to the carbaldehyde (-CHO) via oxidizing agents like pyridinium chlorochromate (PCC).
Table 2: Related Synthetic Procedures
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the aldehyde group, but limited solubility in water .
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Stability: The aldehyde moiety may render it sensitive to oxidation, necessitating storage under inert conditions .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include ~1700 cm⁻¹ and ~3400 cm⁻¹ .
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NMR: NMR would show signals for methyl groups (δ 1.0–1.5 ppm), aldehyde proton (δ 9–10 ppm), and saturated ring protons (δ 2.0–3.0 ppm) .
Related Compounds and Derivatives
Table 3: Structurally Analogous Indazoles
Analytical Characterization and Spectral Data
Mass Spectrometry
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ESI-MS: Predicted molecular ion peak at m/z 192.26 ([M+H]⁺) .
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Fragmentation: Loss of CHO (29 Da) and sequential methyl group eliminations .
Chromatographic Behavior
Future Research Directions
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